[3-(4-Chlorobenzoyl)phenoxy]acetic acid [3-(4-Chlorobenzoyl)phenoxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 62850-36-6
VCID: VC19432967
InChI: InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)
SMILES:
Molecular Formula: C15H11ClO4
Molecular Weight: 290.70 g/mol

[3-(4-Chlorobenzoyl)phenoxy]acetic acid

CAS No.: 62850-36-6

Cat. No.: VC19432967

Molecular Formula: C15H11ClO4

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-Chlorobenzoyl)phenoxy]acetic acid - 62850-36-6

Specification

CAS No. 62850-36-6
Molecular Formula C15H11ClO4
Molecular Weight 290.70 g/mol
IUPAC Name 2-[3-(4-chlorobenzoyl)phenoxy]acetic acid
Standard InChI InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)
Standard InChI Key AXSDBYVPZMFSSI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[3-(4-Chlorobenzoyl)phenoxy]acetic acid features a central phenoxy group substituted at the 3-position with a 4-chlorobenzoyl moiety, linked via an acetic acid side chain (Fig. 1). The chlorobenzoyl group introduces steric hindrance and electronic effects that influence both reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁ClO₄
Molecular Weight290.70 g/mol
Exact Mass290.03500
PSA (Polar Surface Area)63.6 Ų
LogP (Partition Coefficient)3.03

Synthesis and Structural Modification

Primary Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Phenoxylation: Reaction of 4-chloro-3,5-dimethylphenol with monochloroacetic acid under alkaline conditions forms the phenoxyacetic acid backbone .

  • Acylation: Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation using aluminum chloride (AlCl₃) or boron tribromide (BBr₃) as catalysts .

  • Ester Hydrolysis: Final deprotection using lithium hydroxide (LiOH) yields the free carboxylic acid .

Table 2: Representative Synthesis Yields

StepReagents/ConditionsYield (%)
PhenoxylationNaOH, 80°C, 6 hr72–85
AcylationAlCl₃, DCM, 0°C, 24 hr65–78
HydrolysisLiOH, THF/H₂O, rt, 4 hr88–94

Recent advancements employ peptide coupling agents like HATU for structural diversification, enabling the creation of amino acid conjugates with enhanced bioactivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

  • Bacterial Strains: MIC₉₀ values of 12.5–25 µg/mL against Pseudomonas aeruginosa and Mycobacterium smegmatis .

  • Fungal Pathogens: 62% growth inhibition of Candida albicans at 50 µg/mL .
    The 4-chlorobenzoyl group is critical for activity, likely disrupting microbial cell wall synthesis through competitive inhibition of penicillin-binding proteins.

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals:

  • 4-Chlorophenoxyacetic Acid: Lacks benzoyl group; 5-fold lower antimicrobial potency.

  • 2-[3-(4-Chlorobenzoyl)phenoxy]acetic Acid: Positional isomer shows reduced anthelmintic activity (ΔEC₅₀ = 1.8) .

  • Methyl Ester Derivatives: Enhanced lip solubility improves tissue penetration but reduces target binding affinity .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for novel antibacterials targeting multidrug-resistant Gram-negative pathogens.

  • Potential adjuvant in antifungal therapies through synergistic action with azoles .

Agricultural Uses

  • Field trials show 78% efficacy against Phytophthora infestans at 0.2% foliar application .

  • Undergoing evaluation as a growth regulator in cereal crops due to auxin-like activity.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via X-ray crystallography of enzyme complexes.

  • Pharmacokinetic Optimization: Develop prodrug formulations to enhance oral bioavailability.

  • Ecotoxicological Profiling: Assess environmental persistence and non-target species toxicity.

  • Hybrid Molecules: Synthesize conjugates with quinolone or triazole pharmacophores to expand activity spectra .

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